BI-167107
Overview
Description
BI-167107 is a highly potent and long-acting agonist of the beta-2 adrenergic receptor. It binds to the beta-2 adrenergic receptor with a dissociation constant of 84 picomolar, making it a full agonist . This compound is primarily used in scientific research to study the beta-2 adrenergic receptor and its associated pathways .
Preparation Methods
The synthesis of BI-167107 involves a multi-step process starting from 2-nitroresorcinol. The synthetic route includes seven steps, which have been optimized to avoid the use of toxic reagents, making it suitable for large-scale production . The detailed steps include:
- Nitration of resorcinol to form 2-nitroresorcinol.
- Reduction of the nitro group to an amine.
- Protection of the amine group.
- Formation of the benzoxazine ring.
- Introduction of the side chain.
- Deprotection of the amine group.
- Final purification to obtain this compound .
Chemical Reactions Analysis
BI-167107 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in the starting material is reduced to an amine during synthesis.
Common reagents used in these reactions include:
- Reducing agents like hydrogen gas and palladium on carbon for the reduction step.
- Protecting groups like tert-butyloxycarbonyl for amine protection.
- Solvents like dichloromethane and acetic acid for various steps .
Scientific Research Applications
BI-167107 has several scientific research applications:
Chemistry: It is used to study the structure and function of the beta-2 adrenergic receptor.
Biology: It helps in understanding the signaling pathways associated with the beta-2 adrenergic receptor.
Medicine: It is used in the development of drugs targeting the beta-2 adrenergic receptor for conditions like asthma and chronic obstructive pulmonary disease.
Industry: It is employed in the production of beta-2 adrenergic receptor agonists for therapeutic use
Mechanism of Action
BI-167107 exerts its effects by binding to the beta-2 adrenergic receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the production of cyclic adenosine monophosphate (cAMP). This activation triggers a cascade of intracellular events, including the activation of protein kinase A, which phosphorylates various target proteins. This pathway ultimately leads to physiological responses such as bronchodilation and vasodilation .
Comparison with Similar Compounds
BI-167107 is compared with other beta-2 adrenergic receptor agonists like:
Isoproterenol: A non-selective beta-adrenergic agonist with a shorter duration of action.
Salbutamol: A selective beta-2 adrenergic agonist used for asthma treatment.
Formoterol: A long-acting beta-2 adrenergic agonist with a similar duration of action but different binding kinetics
This compound is unique due to its high potency, long duration of action, and slow dissociation from the receptor, making it a valuable tool for studying the beta-2 adrenergic receptor .
Properties
IUPAC Name |
5-hydroxy-8-[1-hydroxy-2-[[2-methyl-1-(2-methylphenyl)propan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-13-6-4-5-7-14(13)10-21(2,3)22-11-17(25)15-8-9-16(24)19-20(15)27-12-18(26)23-19/h4-9,17,22,24-25H,10-12H2,1-3H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQXBEWHTDRJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)NCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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